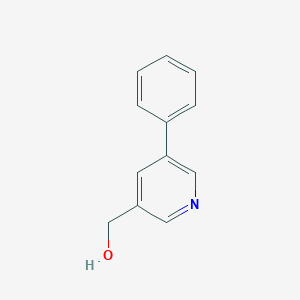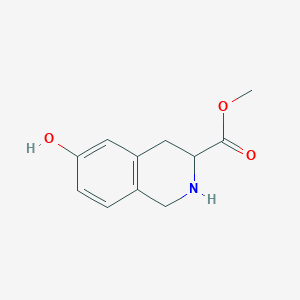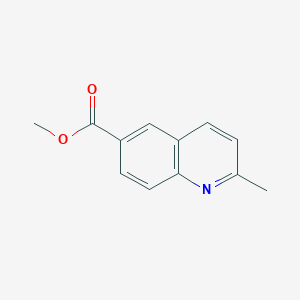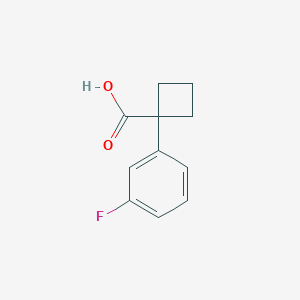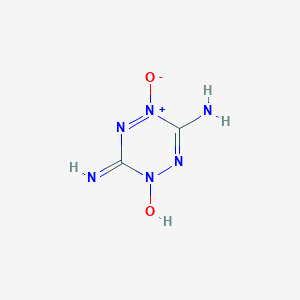![molecular formula C14H23NO B180485 N-[1-(1-adamantyl)ethyl]acetamide CAS No. 180271-41-4](/img/structure/B180485.png)
N-[1-(1-adamantyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[1-(1-adamantyl)ethyl]acetamide” is a chemical compound with the formula C12H19NO . It is also known by other names such as 1-Acetamidoadamantane, 1-Acetylaminoadamantane, and 1-Acetamino adamantane .
Molecular Structure Analysis
The molecular structure of “N-[1-(1-adamantyl)ethyl]acetamide” consists of an adamantyl group (a type of diamondoid), an ethyl group, and an acetamide group . The molecular weight of this compound is 193.2854 .Physical And Chemical Properties Analysis
“N-[1-(1-adamantyl)ethyl]acetamide” is a compound with a molecular weight of 193.2854 . Unfortunately, specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources .Scientific Research Applications
Biologically Active Aminoadamantanes : This compound is a starting material in synthesizing biologically active aminoadamantanes. These compounds exhibit antimicrobial and antiviral activities, used in treating and preventing influenza, herpes, and pneumonia. The removal of acetyl protection from N-(1-adamantyl)acetamide yields 1-aminoadamantane, an active component of the drug midantane, used for treating Parkinson’s disease (R. Khusnutdinov et al., 2011).
Crystallographic Studies : N-(1-adamantyl)acetamide forms a methanol-water solvate, which has been studied for its crystal structure. In this solvate, acetylamino groups in the asymmetric unit are linked by hydrogen bonds via methanol or water molecules, forming a ribbon structure. This offers insights into the conformations of acetylamino groups relative to adamantane moieties (S. Kashino et al., 1998).
Process for Producing Amantadine Hydrochloride : A study describes a simple and economical process for producing amantadine hydrochloride, an antiviral and anti-Parkinson drug, from N-(1-adamantyl)-acetamide. This process is significant for large-scale drug production, highlighting the compound's role in pharmaceutical manufacturing (Phuong Dung Phan Thi et al., 2022).
Antitubercular Activity : N-(1-adamantyl)-acetamide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. This research contributes to the development of new therapeutic agents for tuberculosis (Dinesh Addla et al., 2014).
NMDA Receptor Antagonism : In neuropharmacological research, novel adamantane derivatives, including N-(1-adamantyl)ethyl acetamidine, have been studied for their effects on NMDA receptors. These studies are crucial for understanding and potentially treating neurodegenerative disorders (G. Losi et al., 2006).
Synthesis of Adamantane Derivatives : New polyfunctional adamantane derivatives have been synthesized using N-[(adamantan-1-yl)alkyl]-acetamides as starting materials. These compounds are considered building blocks for conformationally restricted peptidomimetics, which have potential applications in drug development (E. Ivleva et al., 2016).
Precipitation of Uranyl or Plutonyl Nitrate : The compound has been evaluated as a precipitating agent for uranyl and plutonyl cations in concentrated nitric acid solutions, forming crystalline complexes. This is significant for nuclear waste management and uranium processing (G. Loubert et al., 2020).
properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-9(15-10(2)16)14-6-11-3-12(7-14)5-13(4-11)8-14/h9,11-13H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEIBESKFFIEPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-adamantyl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


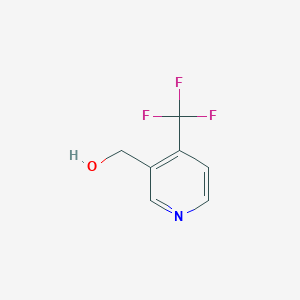

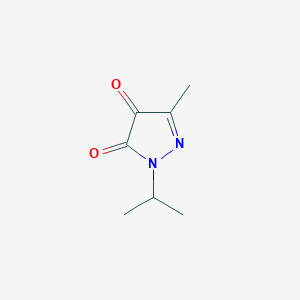
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B180412.png)
![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)

